molecular formula C19H14Cl2N2O2 B4660063 N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea

N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea

Cat. No.: B4660063
M. Wt: 373.2 g/mol
InChI Key: RVHIPOGBLZONGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-N’-(2-phenoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-(2-phenoxyphenyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-phenoxyaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides or phosgene derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorophenyl)-N’-(2-phenoxyphenyl)urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-(2-phenoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-(2-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-(2-methylphenyl)urea
  • N-(2,4-dichlorophenyl)-N’-(2-chlorophenyl)urea
  • N-(2,4-dichlorophenyl)-N’-(2-nitrophenyl)urea

Uniqueness

N-(2,4-dichlorophenyl)-N’-(2-phenoxyphenyl)urea is unique due to the presence of both dichlorophenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-13-10-11-16(15(21)12-13)22-19(24)23-17-8-4-5-9-18(17)25-14-6-2-1-3-7-14/h1-12H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHIPOGBLZONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-N'-(2-phenoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.